molecular formula C10H18N2O3 B060555 Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate CAS No. 175205-86-4

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B060555
CAS No.: 175205-86-4
M. Wt: 214.26 g/mol
InChI Key: WEMYXEXUJVSRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Chemical Properties

  • Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, related to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, is known for its unique tautomeric properties and is used in the synthesis of various benzisothiazole derivatives. These derivatives find applications in organic synthesis and the study of chemical reactions (Carrington et al., 1972).
  • Ethyl 2-arylamino-2-oxo-acetates, similar in structure to the compound , have been used in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. Such compounds are significant in the study of dynamic NMR and atropisomerism (Yavari et al., 2002).

2. Potential in Medicinal Chemistry

  • Derivatives of this compound have been explored for their potential in the synthesis of pharmaceutical compounds, such as HMG-CoA reductase inhibitors, which are crucial in cholesterol management (Ramesh et al., 2017).
  • A study on compounds structurally similar to this compound showed promising results as antiviral agents, specifically against HCMV, highlighting their potential in antiviral drug development (Elzahabi, 2017).

3. Exploration in Natural Products and Bioactive Compounds

  • The compound has relevance in the study of natural products, as its structural analogs have been identified in liquid fermentation broths of certain fungi, revealing insights into natural product synthesis and bioactive compound discovery (Wang et al., 2013).

Properties

IUPAC Name

ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-4-15-9(13)7-8-10(14)12(3)6-5-11(8)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYXEXUJVSRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)N(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383945
Record name ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-86-4
Record name Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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